Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview
Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic characteristics of (R)-1-Boc-2-isobutylpiperazine, a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for Boc-protected amines. Detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work.
Chemical Structure and Properties
(R)-1-Boc-2-isobutylpiperazine, also known as tert-butyl (R)-2-isobutylpiperazine-1-carboxylate, is a piperazine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, and the adjacent carbon atom at the 2-position is substituted with an isobutyl group, conferring chirality to the molecule.
Table 1: General Properties of (R)-1-Boc-2-isobutylpiperazine
| Property | Value |
| IUPAC Name | tert-butyl (R)-2-isobutylpiperazine-1-carboxylate |
| CAS Number | 1217599-13-7 |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Appearance | Expected to be a solid or oil |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | s | 9H |
| Isobutyl -CH(CH₃)₂ | ~0.90 | d | 6H |
| Isobutyl -CH(CH₃)₂ | ~1.70 | m | 1H |
| Isobutyl -CH₂- | ~1.2-1.4 | m | 2H |
| Piperazine ring protons | ~2.5-4.0 | m | 7H |
| Piperazine -NH- | ~1.5-2.5 (broad) | s | 1H |
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Boc -C(CH₃)₃ | ~28.5 |
| Boc -C(CH₃)₃ | ~80.0 |
| Boc -C=O | ~155.0 |
| Isobutyl -CH(CH₃)₂ | ~22.5 |
| Isobutyl -CH(CH₃)₂ | ~25.0 |
| Isobutyl -CH₂- | ~40-45 |
| Piperazine C2 | ~55-60 |
| Piperazine ring carbons | ~45-55 |
Predicted IR and MS Data
Table 4: Predicted IR and MS Data
| Spectroscopic Technique | Predicted Values |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3300-3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |
| MS (Mass Spectrometry) (m/z) | Expected [M+H]⁺: 243.2067 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Boc-protected piperazines and their spectroscopic characterization. These protocols are based on common laboratory practices and can be adapted for the synthesis and analysis of (R)-1-Boc-2-isobutylpiperazine.
General Synthesis of N-Boc-piperazines
The synthesis of N-Boc-piperazine derivatives can be achieved through several methods. A common approach involves the direct Boc-protection of the corresponding piperazine.
Protocol 1: Boc Protection of a Substituted Piperazine
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Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents), to the solution.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Protocol 2: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 3: Infrared (IR) Spectroscopy
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Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of an FTIR spectrometer.
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Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Protocol 4: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like (R)-1-Boc-2-isobutylpiperazine.
Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.
